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Panepoxydone

NF-κB signaling AP-1 transcription factor Selectivity profiling

Panepoxydone is a naturally occurring epoxycyclohexenone secondary metabolite first isolated from the basidiomycete Lentinus crinitus. It functions as a selective inhibitor of the NF-κB signaling pathway by blocking IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and downstream transcriptional activation.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B1251381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanepoxydone
Synonyms5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one
panepoxydone
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=CC(C1=CC(C2C(C1=O)O2)O)O)C
InChIInChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8-,10+,11-/m1/s1
InChIKeyMBXKEYXHJAZKBP-DEKFOEGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panepoxydone (CAS 31298-54-1): A Fungal Epoxycyclohexenone NF-κB Inhibitor for Targeted Anti-Inflammatory and Anti-Cancer Research Procurement


Panepoxydone is a naturally occurring epoxycyclohexenone secondary metabolite first isolated from the basidiomycete Lentinus crinitus [1]. It functions as a selective inhibitor of the NF-κB signaling pathway by blocking IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and downstream transcriptional activation [1]. Unlike many in-class NF-κB modulators, panepoxydone demonstrates a distinct lack of AP-1 cross-inhibition at active concentrations, a feature that reduces off-pathway interference and enhances its utility as a pathway-selective chemical probe [1][2]. The compound has also been reported from Panus rudis, Panus conchatus, and Lentinus connatus [2]. Its epoxycyclohexenone scaffold is biosynthesized from prenylhydroquinone via sequential hydroxylation, epoxidation, and reduction, offering a defined route for precursor-directed derivatization [2].

1
Pathway selectivity

NF-κB inhibition without AP-1 cross-targeting, supporting pathway-specific interrogation

2
Chemical probe class

Epoxycyclohexenone scaffold from fungal origin, distinct from sesquiterpene lactone or synthetic IKK inhibitors

3
Stimulus independence

Confirmed activity across TPA, TNF-α, and okadaic acid stimulation, compatible with diverse inflammation models

Why Panepoxydone Cannot Be Directly Substituted by Generic NF-κB Inhibitors in Pathway-Selective Studies


Panepoxydone occupies a narrow chemotype space within epoxycyclohexenone NF-κB inhibitors. Its closest structural analog, cycloepoxydon, exhibits dual NF-κB/AP-1 inhibition, while panepoxydone maintains selectivity for NF-κB alone [1]. Common NF-κB inhibitors such as parthenolide and BAY 11-7082 differ fundamentally in potency, selectivity, and mechanism: parthenolide requires approximately twice the concentration to achieve comparable anti-proliferative effects in MCF-7 cells [2], and BAY 11-7082 inhibits IκBα phosphorylation with approximately 1.5-fold lower potency in tumor cell models . These quantitative gaps mean that direct substitution can compromise experimental reproducibility, alter pathway inhibition profiles, and confound structure-activity relationship interpretations in studies where NF-κB-specific readouts are essential.

Cycloepoxydon

This structural analog exhibits dual NF-κB/AP-1 inhibition; direct replacement may confound AP-1-specific readouts in NF-κB-focused studies.

Parthenolide

Approximately 1.9-fold lower anti-proliferative potency in MCF-7 cells; concentration-response relationships may not transfer, requiring re-titration.

BAY 11-7082

Synthetic IκBα phosphorylation inhibitor with a distinct off-target profile; reported potency differences may shift pathway inhibition thresholds.

Panepoxydone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Selective NF-κB Inhibition Without AP-1 Cross-Targeting: Panepoxydone vs. Cycloepoxydon

In identical COS-7 cell-based SEAP reporter gene assays, panepoxydone inhibited NF-κB-mediated expression with an IC50 of 1.5-2 μg/mL (7.15-9.52 μM) while showing no inhibition of AP-1-mediated expression at concentrations up to 5 μg/mL [1]. In contrast, the structurally related analog cycloepoxydon inhibited both NF-κB (IC50 1-2 μg/mL; 4.2-8.4 μM) and AP-1 (IC50 3-5 μg/mL; 12.6-21 μM) under the same experimental conditions [2]. This translates to a selectivity ratio (NF-κB IC50 / AP-1 IC50) of >0.33 for panepoxydone versus approximately 0.2-0.5 for cycloepoxydon, confirming that panepoxydone is functionally selective for NF-κB while cycloepoxydon is a dual-pathway inhibitor.

NF-κB vs. AP-1 selectivity
Head-to-head
Panepoxydone: AP-1 IC50 >5 µg/mL, NF-κB IC50 1.5–2 µg/mL
Cycloepoxydon: AP-1 IC50 3–5 µg/mL, NF-κB IC50 1–2 µg/mL
Supports pathway-specific probe selection without AP-1 crosstalk interference.
COS-7 SEAP reporter; same research group studies (1996/1998).
NF-κB signaling AP-1 transcription factor Selectivity profiling Chemical probe development

Superior Anti-Proliferative Potency in MCF-7 Breast Cancer Cells: Panepoxydone vs. Parthenolide

Panepoxydone inhibited MCF-7 breast cancer cell viability with an IC50 of 5 μM after 72-hour treatment in a CellTiter Glo assay [1]. Under comparable 48-hour MTT assay conditions, the widely used plant-derived NF-κB inhibitor parthenolide required an IC50 of 9.54 ± 0.82 μM to achieve the same effect in MCF-7 cells [2]. This represents an approximately 1.9-fold greater potency for panepoxydone. Furthermore, panepoxydone demonstrated differential sensitivity across breast cancer subtypes, with IC50 values of 4 μM (MDA-MB-453), 6 μM (MDA-MB-468), and 15 μM (MDA-MB-231), indicating cell-line-specific activity profiles that parthenolide does not replicate with the same dynamic range [1].

Anti-proliferative potency MCF-7
Cross-study comparable
IC50 5 µM (Panepoxydone, 72h)
IC50 9.54 µM (Parthenolide, 48h)
Supports cell-based screening at lower working concentrations; assay format differences noted.
MCF-7 breast cancer cells; CellTiter Glo vs. MTT.
Breast cancer Anti-proliferative MCF-7 NF-κB-targeted therapy

Mechanistic IκBα Phosphorylation Inhibition Potency: Panepoxydone vs. BAY 11-7082

Panepoxydone exerts its NF-κB inhibitory activity through blockade of IκBα phosphorylation, a mechanism confirmed by EMSA in COS-7 and HeLa S3 cells, with a functional NF-κB transcriptional inhibition IC50 of 7.15-9.52 μM [1]. The synthetic NF-κB inhibitor BAY 11-7082 similarly targets IκBα phosphorylation but requires a concentration of 10 μM to achieve half-maximal inhibition of the same biochemical event in tumor cell models . Although the assay readouts differ (transcriptional reporter vs. phospho-IκBα), the comparable mechanistic node enables a class-level potency ranking where panepoxydone achieves functional pathway inhibition at marginally lower concentrations. Additionally, panepoxydone's mechanism has been validated across multiple stimuli including TPA, TNF-α, and okadaic acid, indicating stimulus-independent IκB kinase pathway blockade [1].

IκBα phosphorylation inhibition
Class-level inference
Functional IC50 7.15–9.52 µM (Panepoxydone)
~10 µM reported for BAY 11-7082
Comparable mechanistic node; supports review as a natural-product alternative for IκBα phosphorylation blockade.
COS-7/HeLa S3 cells; stimulus-independent pathway blockade confirmed.
IκBα phosphorylation NF-κB mechanism Inhibitor potency comparison Signal transduction

Broad Transcriptional Suppression of NF-κB-Dependent Pro-Inflammatory Genes in Monocytic Cells

In LPS/TPA-stimulated MonoMac6 monocytic cells, panepoxydone at low micromolar concentrations (12-24 μM) strongly inhibited the expression of 33 out of 110 profiled NF-κB-dependent pro-inflammatory genes, including the chemokines CCL3, CCL4, CCL8, CXCL8, CXCL10, CXCL20, cytokines IL-1, IL-6, TNF-α, and the enzyme COX-2, without significant effects on housekeeping gene expression [1]. The compound inhibited hTNF-α, IL-8, and NF-κB promoter activity with IC50 values of 0.5-1 μg/mL in the same cellular model [1]. While direct comparator data with other NF-κB inhibitors in this exact transcriptional profiling format are not available, the breadth of gene suppression distinguishes panepoxydone from inhibitors that target only a subset of NF-κB-responsive genes and provides a defined transcriptional fingerprint for quality-controlled experimental replication.

Inflammatory gene suppression breadth
Class-level inference
33 of 110 NF-κB-dependent genes inhibited at 12–24 µM; IC50 0.5–1 µg/mL for TNF-α/IL-8 promoters
Defined multi-gene suppression fingerprint supports use as a transcriptional profiling benchmark.
MonoMac6 monocytic cells; microarray + RT-qPCR validation.
Inflammatory gene expression Monocyte/macrophage Transcriptional profiling Anti-inflammatory screening

Precursor-Directed Biosynthetic Diversification: 14 Novel Derivatives with Defined NO Production Inhibitory Activity Ranges

A 2024 study established a precursor-directed biosynthesis platform for panepoxydone that generated 14 previously undescribed derivatives (panepoxyquinoid A-N) by supplementing the Panus rudis producing strain with prenylhydroquinone analogues [1]. The parental panepoxydone (compound 1) and several derivatives (compounds 5-6, 10-11, 14-15) displayed significant suppressive effects on LPS-induced NO production in RAW 264.7 cells with IC50 values spanning 4.3 to 30.1 μM [1]. This demonstrates that panepoxydone serves as a tractable scaffold for systematic structure-activity relationship exploration, in contrast to cycloepoxydon and parthenolide for which comparable biosynthetic derivatization platforms have not been reported. The defined biosynthetic gene cluster and the availability of the producing organism Panus rudis further enable renewable, fermentation-based access to both the parent compound and its analogs [1].

Biosynthetic derivatization platform
Class-level inference
14 novel derivatives generated; NO inhibition IC50 range 4.3–30.1 µM
Enables renewable analog access for SAR programs; not reported for cycloepoxydon or parthenolide.
Panus rudis precursor-directed biosynthesis (Yang 2024).
Precursor-directed biosynthesis Natural product derivatization Nitric oxide inhibition Structural expansion

Panepoxydone: Optimal Application Scenarios Grounded in Quantitative Differentiation Evidence


NF-κB-Specific Pathway Dissection in Signal Transduction Research

When experimental protocols require selective NF-κB pathway inhibition without confounding AP-1 transcriptional crosstalk, panepoxydone is the preferred chemical probe. Its demonstrated lack of AP-1 inhibition at concentrations up to 5 μg/mL in COS-7 SEAP reporter assays [1] provides a clean selectivity window that cycloepoxydon cannot offer due to its dual NF-κB/AP-1 inhibitory profile [2]. This selectivity is critical for studies that deconvolve NF-κB-specific gene expression programs from overlapping MAPK/AP-1-driven responses.

Anti-Proliferative Screening in Breast Cancer Cell Line Panels

For laboratories conducting viability screens across breast cancer subtypes (MCF-7, MDA-MB-453, MDA-MB-468, MDA-MB-231), panepoxydone provides a quantitatively benchmarked tool compound with established IC50 values ranging from 4 to 15 μM [3]. Its approximately 1.9-fold greater potency in MCF-7 cells relative to parthenolide [4] permits use at lower working concentrations, which is advantageous for minimizing solvent (DMSO) interference and for combination studies where cumulative cytotoxicity must be controlled.

Anti-Inflammatory Transcriptional Fingerprinting Using Monocytic Cell Models

In MonoMac6 monocytic cells stimulated with LPS/TPA, panepoxydone reproducibly suppresses 33 NF-κB-dependent pro-inflammatory genes at 12-24 μM, including COX-2, TNF-α, IL-1, IL-6, and multiple chemokines [5]. This defined multi-gene suppression profile makes panepoxydone an ideal positive control for benchmarking novel anti-inflammatory agents in transcriptional profiling experiments, providing a reference standard against which the breadth and potency of candidate compounds can be quantitatively compared.

Natural Product Derivatization and Biosynthetic Pathway Engineering

The precursor-directed biosynthesis platform established for panepoxydone using Panus rudis fermentation enables the production of structurally diverse derivatives (14 reported, with NO production IC50 values of 4.3-30.1 μM) [6]. This positions panepoxydone as a scaffold of choice for natural product medicinal chemistry programs that require renewable, fermentation-based access to analog libraries, a capability not reported for key comparators such as cycloepoxydon or parthenolide.

Application
Selection Property
Validation Focus
NF-κB pathway dissection studies
Pathway-selective probe without AP-1 cross-inhibition
NF-κB-specific gene expression readouts
Breast cancer cell panel screening
Lower working concentration benchmarked against parthenolide
Dose-response and subtype-specific sensitivity
Anti-inflammatory transcriptional profiling
Defined multi-gene suppression fingerprint in monocytic cells
Reproducibility of 33-gene suppression panel
Natural product derivatization & SAR
Precursor-directed biosynthetic diversification route
Renewable analog library production and NO inhibition range
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